molecular formula C9H8O6 B13825882 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid

Cat. No.: B13825882
M. Wt: 212.16 g/mol
InChI Key: MIKKYBSJWVRHHU-UHFFFAOYSA-N
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Description

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is an organic compound with the molecular formula C9H8O6 It is a derivative of benzoic acid, characterized by the presence of two hydroxyl groups and a methoxycarbonyl group attached to the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid typically involves the esterification of 2,3-dihydroxybenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization.

Industrial Production Methods

Industrial production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction conditions and yields higher purity products. Additionally, the use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The methoxycarbonyl group can be reduced to a hydroxymethyl group.

    Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like acyl chlorides or alkyl halides can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of hydroxymethyl derivatives.

    Substitution: Formation of esters or ethers depending on the substituent.

Scientific Research Applications

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential antioxidant properties and its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the methoxycarbonyl group can undergo hydrolysis to release methanol and carboxylate ions. These interactions can modulate enzyme activity and influence cellular processes.

Comparison with Similar Compounds

Similar Compounds

    2,3-Dihydroxybenzoic acid: Lacks the methoxycarbonyl group, making it less reactive in certain chemical reactions.

    4-Methoxybenzoic acid: Lacks the hydroxyl groups, reducing its potential for hydrogen bonding and redox reactions.

    3,4-Dihydroxybenzoic acid: Similar structure but different positioning of hydroxyl groups, affecting its reactivity and applications.

Uniqueness

2,3-Dihydroxy-4-(methoxycarbonyl)benzoic acid is unique due to the combination of hydroxyl and methoxycarbonyl groups, which confer distinct chemical properties and reactivity. This makes it a versatile compound for various applications in research and industry.

Properties

Molecular Formula

C9H8O6

Molecular Weight

212.16 g/mol

IUPAC Name

2,3-dihydroxy-4-methoxycarbonylbenzoic acid

InChI

InChI=1S/C9H8O6/c1-15-9(14)5-3-2-4(8(12)13)6(10)7(5)11/h2-3,10-11H,1H3,(H,12,13)

InChI Key

MIKKYBSJWVRHHU-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)C(=O)O)O)O

Origin of Product

United States

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